molecular formula C12H16BrNO B5137128 N-(3-bromophenyl)-2-methylpentanamide

N-(3-bromophenyl)-2-methylpentanamide

Cat. No.: B5137128
M. Wt: 270.17 g/mol
InChI Key: GVLNBCTVDISGDG-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-methylpentanamide: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 2-methylpentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-methylpentanamide typically involves the reaction of 3-bromobenzoyl chloride with 2-methylpentanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-bromobenzoyl chloride+2-methylpentanamidetriethylamineThis compound\text{3-bromobenzoyl chloride} + \text{2-methylpentanamide} \xrightarrow{\text{triethylamine}} \text{this compound} 3-bromobenzoyl chloride+2-methylpentanamidetriethylamine​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)-2-methylpentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products include N-(3-aminophenyl)-2-methylpentanamide or N-(3-thiophenyl)-2-methylpentanamide.

    Oxidation Reactions: Products include N-(3-bromophenyl)-2-methylpentanoic acid.

    Reduction Reactions: Products include N-(3-bromophenyl)-2-methylpentylamine.

Scientific Research Applications

Chemistry: N-(3-bromophenyl)-2-methylpentanamide is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of brominated phenyl derivatives.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to create analogs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with desirable properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-methylpentanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the amide group can form hydrogen bonds, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

  • N-(3-bromophenyl)-2-methylbutanamide
  • N-(3-bromophenyl)-2-methylhexanamide
  • N-(4-bromophenyl)-2-methylpentanamide

Comparison: N-(3-bromophenyl)-2-methylpentanamide is unique due to the specific positioning of the bromine atom on the phenyl ring and the length of the alkyl chain. Compared to its analogs, this compound may exhibit different reactivity and biological activity due to steric and electronic effects. For example, the position of the bromine atom can influence the compound’s ability to undergo substitution reactions, while the length of the alkyl chain can affect its solubility and interaction with biological targets.

Properties

IUPAC Name

N-(3-bromophenyl)-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-5-9(2)12(15)14-11-7-4-6-10(13)8-11/h4,6-9H,3,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLNBCTVDISGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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